N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine
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Overview
Description
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that the compound may interact with its targets in a variety of ways, leading to different biological outcomes.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that the compound may have various molecular and cellular effects.
Action Environment
Thiazole is stable in water under acid conditions, but hydrolysed under alkaline conditions . This suggests that the pH of the environment may influence the action and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with N-methyl-2-methyl-1,3-thiazol-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine or iodine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential use as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine: Known for its diverse biological activities.
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine: Similar structure but with a piperidine ring instead of a cyclohexane ring.
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine: Contains a morpholine ring, which may alter its biological activity.
Uniqueness
This compound is unique due to its specific combination of a thiazole ring and a cyclohexane ring, which may confer distinct biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-10-13-11(9-15-10)8-14(2)12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELCYAROBXMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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